4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a dichlorophenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a specific signaling pathway .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure.
2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Another compound featuring the dichlorophenyl group, used in different chemical contexts.
Uniqueness
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is unique due to its combination of a benzodiazole core and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H19Cl2N3O |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H19Cl2N3O/c25-18-11-10-16(20(26)13-18)14-29-22-9-5-4-8-21(22)27-24(29)17-12-23(30)28(15-17)19-6-2-1-3-7-19/h1-11,13,17H,12,14-15H2 |
InChI Key |
KCPZALYPRVFHHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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